molecular formula C19H17N3O4S B2934982 N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 681266-97-7

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2934982
CAS No.: 681266-97-7
M. Wt: 383.42
InChI Key: SNONARXMLXRAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxo) and substituted with a 4-methoxyphenyl ring and benzamide moiety. Its molecular formula is C₁₉H₁₆N₃O₄S, with a molecular weight of 397.41 g/mol. The 4-methoxyphenyl group contributes electron-donating properties, while the sulfone enhances polarity and stability. Although direct synthesis data for this compound is absent in the provided evidence, analogous compounds (e.g., ) suggest multi-step reactions involving substituted anilines, active methylene compounds, and cyclocondensation strategies .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-26-15-9-7-14(8-10-15)22-18(16-11-27(24,25)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNONARXMLXRAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via electrophilic substitution reactions. Finally, the benzamide moiety is attached through amide bond formation, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions. Additionally, large-scale production may require the development of specialized reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. This can result in various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Imidazole-Based Analogues ()

Compounds such as 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide (4e) share the benzamide and 4-methoxyphenyl substituents but replace the thienopyrazole core with a dicyanoimidazole ring. Key differences:

  • Core reactivity: The imidazole ring lacks the sulfone group, reducing polarity and stability compared to the thienopyrazole sulfone.
  • This suggests the sulfone group may elevate thermal stability .

Thiadiazole-Isoxazole Hybrids ()

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and derivatives (8a–c) feature thiadiazole and isoxazole rings. Comparisons highlight:

  • Electronic effects : The thiadiazole-isoxazole system introduces conjugation, but the absence of a sulfone reduces electrophilicity.
  • Synthetic yields : Derivatives like 8a–c show yields of 80% , comparable to imidazole-based compounds (82–85% in ) .

Thieno[3,4-c]pyrazole Derivatives ()

Bromo-Methyl Substituted Analogue ()

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6) differs in:

  • Substituents : A bromine atom and methyl group replace the methoxy and sulfone groups.
  • Molecular weight : 436.3 g/mol (vs. 397.41 for the target), with increased hydrophobicity due to bromine .

Difluoro-Methoxy Substituted Analogue ()

3,4-Difluoro-N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 893937-64-9) is structurally closest to the target, with:

  • Substituents : 3,4-Difluoro on the benzamide vs. unsubstituted benzamide in the target.
  • Molecular weight : 419.4 g/mol (higher due to fluorine atoms) .

Tabular Comparison of Key Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Thienopyrazole sulfone 4-Methoxyphenyl, benzamide 397.41 N/A N/A
4e () Dicyanoimidazole 4-Methoxyphenyl, benzamide ~355* 262–265 82
6 () Thiadiazole-isoxazole Phenyl, benzamide 348.39 160 70
8a () Pyridine-thiadiazole Acetyl, methyl, benzamide 414.49 290 80
958587-45-6 () Thienopyrazole 4-Methylphenyl, 4-bromobenzamide 436.3 N/A N/A
893937-64-9 () Thienopyrazole sulfone 4-Methoxyphenyl, 3,4-difluorobenzamide 419.4 N/A N/A

*Estimated based on formula C₂₁H₁₅N₅O₂.

Research Findings and Implications

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in the target) enhance solubility but may reduce reactivity.
  • Halogenation (bromo in , fluoro in ) increases molecular weight and hydrophobicity, influencing bioavailability .

Synthetic Feasibility : Yields for analogous compounds (70–85%) suggest efficient synthetic routes, though purification challenges may arise with sulfone-containing derivatives due to high polarity .

Biological Activity

N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a thieno[3,4-c]pyrazole core with a methoxyphenyl substituent. Its molecular formula is C21H17N3O5SC_{21}H_{17}N_{3}O_{5}S with a molecular weight of approximately 423.4 g/mol. The unique structural features contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can disrupt biochemical pathways and lead to therapeutic effects.
  • Receptor Interaction : It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
  • Antioxidant Activity : The presence of the thieno[3,4-c]pyrazole moiety suggests potential antioxidant properties that could protect cells from oxidative stress.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activity. For example, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds containing thieno and pyrazole groups have been associated with the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. This activity is crucial for developing new antibiotics in an era of increasing antibiotic resistance.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Screening : A study evaluated a series of compounds similar to the target compound for antibacterial properties against Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity in certain derivatives .
  • Enzyme Inhibition : Another study focused on the synthesis of compounds bearing heterocyclic cores like pyrazole and their evaluation as acetylcholinesterase inhibitors. The most active compounds demonstrated IC50 values significantly lower than standard drugs .
  • Anticancer Activity : Research on pyrazole derivatives has shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle modulation.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX
AntimicrobialModerate activity against bacteria
Enzyme InhibitionAcetylcholinesterase inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide, and what analytical techniques validate its purity?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, thieno-pyrazol-3-yl scaffolds are typically constructed using cyclocondensation of hydrazine derivatives with thiophene-based precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO). Post-synthesis, purity is confirmed via 1H/13C NMR to verify substituent integration and chemical shifts, ESI-MS for molecular ion validation, and HPLC (≥98% purity threshold) .

Q. How is the electronic and steric influence of the 4-methoxyphenyl group on the thieno[3,4-c]pyrazol core characterized?

  • Methodological Answer : The electron-donating methoxy group enhances aromatic π-stacking and influences redox properties. Density Functional Theory (DFT) calculations can map charge distribution, while UV-Vis spectroscopy quantifies bathochromic shifts in absorption spectra. Comparative studies with non-methoxy analogs (e.g., chloro or trifluoromethyl derivatives) reveal steric effects on binding affinities .

Q. What standard protocols are used to evaluate the compound’s in vitro antimicrobial activity?

  • Methodological Answer : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and compare inhibition zones to reference antibiotics (e.g., ciprofloxacin). Include time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antioxidant efficacy)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity, bacterial strain variability). Standardize protocols using OECD guidelines , and employ metabolomic profiling (LC-MS/MS) to identify off-target interactions. For antioxidant studies, compare DPPH/ABTS radical scavenging assays under controlled pH and temperature to isolate redox-specific activity .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising its thieno-pyrazol core activity?

  • Methodological Answer : Introduce prodrug motifs (e.g., ester-linked PEG chains) to enhance aqueous solubility. Conduct CoMFA (Comparative Molecular Field Analysis) to model substituent effects on logP and permeability. Validate via Caco-2 cell monolayer assays for intestinal absorption and plasma protein binding studies .

Q. How can structural modifications to the 5,5-dioxo moiety improve metabolic stability?

  • Methodological Answer : Replace the dioxo group with bioisosteres (e.g., sulfone or sulfonamide) to reduce oxidative metabolism. Use microsomal stability assays (human/rat liver microsomes) with LC-MS quantification of parent compound degradation. Correlate results with CYP450 inhibition screening to identify metabolic hotspots .

Q. What computational tools are suitable for predicting binding modes to bacterial enzyme targets (e.g., AcpS-PPTase)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of bacterial PPTases (PDB: 3H5X). Validate with MD simulations (GROMACS) to assess binding pocket stability. Cross-reference with SAR (Structure-Activity Relationship) data from analogs with trifluoromethyl or pyridinyl substituents .

Data Contradiction Analysis

Q. Why do some studies report high antibacterial activity while others show limited efficacy against biofilm-forming strains?

  • Methodological Answer : Biofilm assays require distinct conditions (e.g., static vs. flow systems). Use CV (Crystal Violet) staining and confocal microscopy to quantify biofilm biomass. Test the compound in combination with quorum-sensing inhibitors (e.g., furanones) to disrupt extracellular polymeric substance (EPS) matrices, enhancing penetration .

Q. How do crystallographic data (X-ray) align with NMR-based conformational analyses?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC deposition) provides static 3D geometry, while NOESY NMR captures dynamic conformations in solution. For the thieno-pyrazol core, compare dihedral angles and hydrogen-bonding patterns. Discrepancies may indicate solvent-induced polymorphism .

Methodological Tables

Analytical Technique Application Key Parameters
1H/13C NMRSubstituent integration, regiochemistryδ 7.2–8.1 ppm (aromatic protons)
ESI-MSMolecular ion ([M+H]+) validationm/z 450.2 (calculated)
HPLCPurity assessmentRetention time: 12.3 min (C18 column)
DFT CalculationsCharge distribution mappingHOMO-LUMO gap: 4.2 eV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.